molecular formula C11H15F3N4O2 B2844814 N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396686-26-2

N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2844814
CAS No.: 1396686-26-2
M. Wt: 292.262
InChI Key: NBRIDNONPXYHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is an intriguing compound with a trifluoromethyl group attached to an oxadiazole ring. Its structure suggests potential for varied chemical behaviors and applications, ranging from pharmaceutical research to industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: Synthesis typically starts with piperidine and trifluoromethyl-1,3,4-oxadiazole.

  • Reaction Conditions: The initial reaction involves forming a bond between these two starting materials, often facilitated by catalytic agents and controlled temperature conditions.

  • N-methylation: Methylation of the nitrogen atom in the piperidine ring is accomplished using methyl iodide or similar methylating agents.

  • Acetylation: Acetyl chloride is used to introduce the acetyl group, creating N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide.

Industrial Production Methods

Large-scale production employs continuous-flow reactors for efficient control over reaction parameters. Advanced purification techniques, such as crystallization and chromatography, ensure the final product's purity.

Chemical Reactions Analysis

  • Oxidation: Undergoes mild oxidation with agents like hydrogen peroxide, resulting in the formation of oxadiazole derivatives.

  • Reduction: Reduction reactions with agents such as lithium aluminum hydride can reduce the oxadiazole ring.

  • Substitution: Halogenated solvents facilitate nucleophilic substitutions on the trifluoromethyl group, leading to varied derivatives.

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of more complex molecules, especially those requiring a trifluoromethyl group.

Biology

Serves as a research tool for studying enzyme interactions and inhibition, owing to its stable trifluoromethyl group.

Medicine

Investigated for potential use as a pharmacological agent, particularly in neurological and inflammatory disorders.

Industry

Acts as a catalyst in certain polymerization reactions and as a stabilizer in chemical formulations.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets, often enzymes or receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of biological pathways.

Comparison with Similar Compounds

Similar compounds include trifluoromethyl-substituted oxadiazoles and piperidine derivatives. What sets N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide apart is its unique combination of functional groups, offering a broader spectrum of reactivity and application.

Similar Compounds

  • Trifluoromethyl-1,3,4-oxadiazole derivatives

  • Piperidine-based compounds

  • N-methylated amides

This compound's multifaceted nature promises continued interest and application in various fields.

Properties

IUPAC Name

N-methyl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-15-8(19)6-18-4-2-7(3-5-18)9-16-17-10(20-9)11(12,13)14/h7H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRIDNONPXYHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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